2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromine atom, a fluoropyrimidine moiety, and a benzenesulfonamide group, making it valuable for studying drug development, molecular biology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2-bromobenzenesulfonyl chloride with N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 2-iodo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives . This versatility makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN4O2S/c17-14-3-1-2-4-15(14)25(23,24)21-9-12-5-7-22(8-6-12)16-19-10-13(18)11-20-16/h1-4,10-12,21H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCVYKJWOBFPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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